molecular formula C8H14O2 B12698736 3-Pentyloxirane-2-carbaldehyde CAS No. 42134-50-9

3-Pentyloxirane-2-carbaldehyde

Cat. No.: B12698736
CAS No.: 42134-50-9
M. Wt: 142.20 g/mol
InChI Key: YWFUECKBUFORTA-UHFFFAOYSA-N
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Description

2,3-Epoxyoctanal is an organic compound with the molecular formula C8H14O2. It is a member of the epoxyalkanal family, characterized by the presence of an epoxide ring and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Epoxyoctanal can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate using baker’s yeast, which yields ethyl 3-chloro-2-hydroxyoctanoate. This intermediate is then converted to 2,3-Epoxyoctanal through a series of steps, including dehydrochlorination and oxidation .

Industrial Production Methods

In industrial settings, the production of 2,3-Epoxyoctanal often involves the use of chlorohydrin intermediates. For example, the chlorohydrin of 2-butene can be converted to 2,3-epoxybutane, which can then be further processed to obtain 2,3-Epoxyoctanal .

Chemical Reactions Analysis

Types of Reactions

2,3-Epoxyoctanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Epoxyoctanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Epoxyoctanal involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Epoxyoctanal is unique due to its specific combination of an epoxide ring and an aldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial processes .

Properties

CAS No.

42134-50-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-pentyloxirane-2-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3

InChI Key

YWFUECKBUFORTA-UHFFFAOYSA-N

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)C=O

Canonical SMILES

CCCCCC1C(O1)C=O

density

0.936-0.946 (20°)

physical_description

Colourless to pale yellow liquid; fatty aroma with citrus notes

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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